molecular formula C15H25N2O6P B15334902 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate

2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate

Katalognummer: B15334902
Molekulargewicht: 360.34 g/mol
InChI-Schlüssel: MFQSXCAXQRTIMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate is a compound that combines a carbobenzyloxy (Cbz) protected amino group with a trimethylammonioethyl phosphate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the introduction of the trimethylammonioethyl phosphate moiety. The general steps are as follows:

    Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride (CbzCl) in the presence of a mild base such as sodium bicarbonate or triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of the Trimethylammonioethyl Phosphate Moiety: The protected amino compound is then reacted with 2-(Trimethylammonio)ethyl phosphate under suitable conditions to form the final product. This step may involve the use of coupling reagents and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeting specific cellular pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other biomolecules. The carbobenzyloxy (Cbz) group provides protection to the amino group, allowing for selective reactions, while the trimethylammonioethyl phosphate moiety facilitates interactions with phosphate-binding proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate: Similar in structure but with a methacryloyloxy group instead of a carbobenzyloxy group.

    2-(Fmoc-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of a carbobenzyloxy group.

Uniqueness

2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate is unique due to the presence of the carbobenzyloxy (Cbz) group, which provides specific protection to the amino group, allowing for selective reactions and modifications. This makes it particularly useful in synthetic chemistry and biochemical research.

Eigenschaften

Molekularformel

C15H25N2O6P

Molekulargewicht

360.34 g/mol

IUPAC-Name

2-(phenylmethoxycarbonylamino)ethyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C15H25N2O6P/c1-17(2,3)10-12-23-24(19,20)22-11-9-16-15(18)21-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H-,16,18,19,20)

InChI-Schlüssel

MFQSXCAXQRTIMK-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCNC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.